3-Aminoisobutyric acid

描述

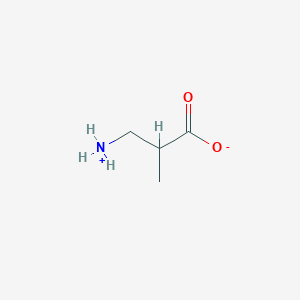

Structure

3D Structure

属性

IUPAC Name |

3-amino-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHPKSFMDHPSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861821 | |

| Record name | 3-Amino-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS], Solid | |

| Record name | (1)-3-Amino-2-methylpropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Aminoisobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144-90-1, 10569-72-9 | |

| Record name | β-Aminoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-3-Amino-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010569729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-amino-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(aminomethyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAIBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T68ALE2O9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminoisobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biocatalysis of 3 Amino 2 Methylpropanoic Acid

Chemical Synthesis Methodologies

The synthesis of 3-amino-2-methylpropanoic acid, a compound of interest for its biological and chemical properties, can be achieved through various chemical methodologies. researchgate.netethz.ch These methods often focus on establishing the chiral center at the C2 position with high enantiomeric purity.

Asymmetric Transformation Approaches

Asymmetric transformation is a key strategy for producing enantiomerically pure forms of 3-amino-2-methylpropanoic acid. This approach typically involves the conversion of a racemic mixture into a single enantiomer.

Racemic Precursor Preparation

The synthesis often commences with the preparation of a racemic precursor. A common method involves the alkylation or condensation of starting materials with N-phthaloyl-protected intermediates. For instance, a racemic N-phthaloyl-protected intermediate can be formed through the reaction of a suitable ester with N-bromomethylphthalimide. This protection of the amine group is a critical step to prevent unwanted side reactions during the subsequent asymmetric synthesis steps. Another approach to racemic precursors involves two-step syntheses starting from methyl cyanoacetate, which is either alkylated or condensed with aromatic aldehydes. researchgate.net

Dynamic Kinetic Asymmetric Transformation (DYKAT) with Chiral Auxiliaries

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful technique to obtain high yields of a single enantiomer from a racemic mixture. In the synthesis of 3-amino-2-methylpropanoic acid, this can be achieved by generating prochiral ketenes from the racemic N-phthaloyl derivatives. These ketenes then react with a chiral auxiliary, such as (R)-pantolactone, to produce diastereomeric esters with high stereoselectivity. This process allows for the continuous conversion of the undesired enantiomer into the desired one, thus maximizing the yield. Biocatalytic methods can also employ a dynamic kinetic asymmetric transformation, for example, using a combination of 3-methylaspartate ammonia (B1221849) lyase (MAL) and a specific decarboxylase to convert mesaconate into (R)-3-amino-2-methylpropanoic acid. d-nb.info

| Catalyst/Auxiliary | Reactant(s) | Product | Stereoselectivity (d.e.) | Reference |

| (R)-pantolactone | Prochiral ketene (B1206846) (from racemic N-phthaloyl derivative) | Diastereomeric esters | >94% | |

| 3-Methylaspartate ammonia lyase (MAL) and CrpG decarboxylase | Mesaconate | (R)-3-amino-2-methylpropanoic acid | High | d-nb.info |

Acidic Hydrolysis for Enantiomerically Pure Products

The final step in many asymmetric syntheses is the removal of protecting groups and chiral auxiliaries to yield the enantiomerically pure product. Acidic hydrolysis is commonly employed for this purpose. For instance, the diastereomeric esters obtained from DYKAT can be hydrolyzed under acidic conditions. peers.international This step is carefully controlled to prevent racemization, ensuring the final product retains its high enantiomeric purity. peers.international The success of the hydrolysis is often confirmed by analytical techniques such as NMR and optical rotation analysis.

Synthesis of Halogenated Analogues

The synthesis of halogenated analogues of 3-amino-2-methylpropanoic acid, particularly fluoro-substituted derivatives, has garnered significant interest for applications in medicinal chemistry and as probes for biological mechanisms. sci-hub.se These syntheses often require specialized methods to introduce the halogen atom at a specific position.

For example, the synthesis of (R)- and (S)-2-amino-3-fluoro-2-methylpropanoic acid can be achieved from enantiomerically pure (S)- and (R)-α-methyl-serine, respectively. nih.govacs.org This multi-step process involves the formation of cyclic sulfamidate precursors, which are then subjected to nucleophilic fluorination. nih.govnih.gov The development of efficient synthetic routes to these halogenated analogues is crucial for their application in areas like positron emission tomography (PET) imaging. nih.govacs.orgnih.gov

| Starting Material | Key Intermediate | Final Product | Reference |

| (S)-α-methyl-serine | Cyclic sulfamidate precursor | (R)-2-amino-3-fluoro-2-methylpropanoic acid | nih.govacs.org |

| (R)-α-methyl-serine | Cyclic sulfamidate precursor | (S)-2-amino-3-fluoro-2-methylpropanoic acid | nih.govacs.org |

Synthesis of Derivatized Forms

Derivatized forms of 3-amino-2-methylpropanoic acid serve as important intermediates in the synthesis of more complex molecules. One such derivative is 3-acetylmercapto-2-methylpropanoic acid, which is a key intermediate in the synthesis of captopril, an angiotensin-converting enzyme (ACE) inhibitor. google.comechemi.com

The synthesis of 3-acetylmercapto-2-methylpropanoic acid can be achieved through a multi-step process starting from methacrylic acid. google.com This involves the reaction of a halogenated intermediate with a sulfur source, followed by acetylation. google.com For example, a compound of formula II can be reacted with sodium hydrosulfide (B80085) or sodium sulfide (B99878) to yield a compound of formula III, which is then acetylated to produce 3-acetylmercapto-2-methylpropanoic acid. google.com This process has been optimized for industrial production, focusing on cost-effectiveness, simplicity, and high yields. google.com

Stereospecific Synthesis Routes

The stereospecific synthesis of 3-amino-2-methylpropanoic acid, an important chiral building block, has been achieved through various chemical and chemoenzymatic strategies. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the manipulation of stereochemically defined precursors to control the formation of the desired stereoisomer.

One approach involves the stereoselective alkylation of isoserine derivatives. This method provides access to chiral β²,²-amino acids, which are compounds bearing a quaternary stereocenter at the α-position. nih.gov For instance, enantiopure α-alkylisoserine derivatives can be produced, which are then transformed into other enantiopure β²,²-amino acids. nih.gov Another strategy employs a Strecker-type reaction to produce racemic 2-amino-3-fluoro-2-methylpropanoic acid, which can then be resolved. nih.gov However, improved methods starting from enantiomerically pure (S)- and (R)-α-methyl-serine have been developed to avoid the resolution step. nih.gov

Facile stereospecific synthesis has also been reported for compounds like (S)- and (R)-2-amino-2-methyl-4-iodo-3-(E)-butenoic acid, highlighting the development of methods to create specific stereoisomers for applications such as brain tumor imaging. acs.orgdntb.gov.ua These syntheses often achieve high yields and enantiomeric purity. The construction of a quaternary stereogenic center can also be accomplished through asymmetric hydroformylation, a method that offers high chemo-, regio-, and enantioselectivity in a single step to produce chiral α-quaternary amino acids. dntb.gov.ua

Biocatalytic Synthesis Approaches

Biocatalytic methods offer a powerful and environmentally benign alternative to traditional chemical synthesis for producing 3-amino-2-methylpropanoic acid. These approaches leverage the high selectivity and efficiency of enzymes to achieve specific chemical transformations, often under mild reaction conditions.

Enzymatic Cascade Reactions

Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, have emerged as a highly efficient strategy for the synthesis of 3-amino-2-methylpropanoic acid and its derivatives. nih.govresearchgate.net These cascades can start from simple, achiral precursors and generate complex, chiral products with high yields and excellent enantiopurity. nih.gov A modular three-step biocatalytic cascade has been developed to produce both diastereoisomers of α-methyl-substituted vitamin B5, which incorporates 3-amino-2-methylpropanoic acid. nih.govresearchgate.net

3-Methylaspartate ammonia lyase (MAL) plays a crucial role in the biocatalytic synthesis of 3-amino-2-methylpropanoic acid precursors. MAL catalyzes the reversible amination of mesaconate to yield both (2S,3S)-3-methylaspartic acid and (2S,3R)-3-methylaspartic acid. researchgate.netresearchgate.net This enzymatic reaction is a key first step in a cascade process, converting a simple dicarboxylic acid into a chiral amino acid. nih.gov The reaction mechanism likely involves general base catalysis, where a catalytic base abstracts a proton to form a stabilized enolate anion intermediate. researchgate.net Some MAL enzymes have shown a broad substrate scope, accepting fumarate, maleate, citraconic acid, and itaconic acid in the amination reaction. researchgate.net

The enzyme β-methylaspartate-α-decarboxylase (CrpG) is a key player in the stereoselective synthesis of (R)-3-amino-2-methylpropanoic acid. nih.govannualreviews.org CrpG, found in the cryptophycin (B1240208) biosynthetic pathway, catalyzes the decarboxylation of L-erythro-3-methylaspartate to produce (R)-3-amino-2-methylpropanoic acid. nih.govannualreviews.org This enzyme exhibits high diastereoselectivity, with a strong preference for the (2S,3R)-3-methylaspartate isomer. mdpi.com

In an enzymatic cascade, MAL first produces a mixture of L-erythro- and L-threo-3-methylaspartate from mesaconate. d-nb.info Subsequently, CrpG selectively decarboxylates only the L-erythro isomer. d-nb.info The remaining L-threo isomer is converted back to L-erythro-3-methylaspartate by MAL, allowing for a dynamic kinetic resolution that can lead to a theoretical yield of 100% for the desired (R)-enantiomer. d-nb.info This process has been successfully demonstrated, achieving high conversion (>99%) and excellent enantiopurity (>99% ee) for (R)-3-amino-2-methylpropanoic acid. nih.gov

| Enzyme | Substrate | Product | Key Feature |

| CrpG Decarboxylase | L-erythro-3-methylaspartate | (R)-3-amino-2-methylpropanoic acid | High stereoselectivity for the L-erythro isomer, enabling dynamic kinetic resolution. nih.govmdpi.comd-nb.info |

Other decarboxylases have also been explored for the synthesis of 3-amino-2-methylpropanoic acid and related compounds. Aspartate-α-decarboxylase (ADC) from E. coli, which is involved in pantothenate biosynthesis, catalyzes the decarboxylation of L-aspartate to β-alanine. nih.gov However, it shows limited substrate scope and no activity towards 3-methylaspartate. nih.gov

In contrast, Glutamate (B1630785) decarboxylase (GAD) has shown promise. A GAD from the hyperthermophilic archaeon Thermococcus kodakarensis (TkGAD) was found to exhibit decarboxylase activity towards L-threo-3-methylaspartate, yielding (S)-3-amino-2-methylpropanoic acid with over 70% conversion. nih.gov This discovery was significant as it provided a route to the (S)-enantiomer, complementing the synthesis of the (R)-enantiomer using CrpG. nih.gov Unlike ADC and CrpG, which require self-processing to form a catalytic pyruvoyl group, GAD is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. d-nb.info

| Enzyme | Substrate | Product | Key Finding |

| Aspartate-α-decarboxylase (ADC) | L-aspartate | β-alanine | Limited substrate scope, no activity on 3-methylaspartate. nih.gov |

| Glutamate decarboxylase (GAD) from T. kodakarensis | L-threo-3-methylaspartate | (S)-3-amino-2-methylpropanoic acid | Enables synthesis of the (S)-enantiomer. nih.gov |

Transaminases and Amino Acid Dehydrogenases in Synthesis

Transaminases (TAs), also known as aminotransferases, represent another important class of enzymes for the synthesis of chiral amino acids, including β-amino acids like 3-amino-2-methylpropanoic acid. These pyridoxal 5'-phosphate-dependent enzymes catalyze the transfer of an amino group from a donor to a keto acid acceptor, enabling both kinetic resolution of racemic amines and asymmetric synthesis from prochiral ketones. nih.gov While the use of transaminases for β-amino acid synthesis is promising due to low-cost substrates and high enantioselectivity, only a limited number of suitable TAs are currently available. nih.gov A (S)-3-amino-2-methylpropionate transaminase has been identified in Candidatus Nanopelagicus abundans. uniprot.org

Amino acid dehydrogenases (AADHs) also offer potential for the synthesis of α-amino acids through reductive amination. nih.gov While they thermodynamically favor this direction, the reaction requires an expensive coenzyme. nih.gov However, a novel "transamination-like" reaction catalyzed by leucine (B10760876) dehydrogenase has been developed, coupling the oxidative deamination of an amino acid with the reductive amination of a keto acid, eliminating the need for an external coenzyme regeneration system. nih.gov This approach could potentially be adapted for the synthesis of a wider range of amino acids.

Production Efficiency and Enantioselectivity in Biocatalysis

The biocatalytic production of 3-amino-2-methylpropanoic acid showcases high efficiency and exceptional enantioselectivity, primarily through multi-enzyme cascade reactions. These processes are designed to convert simple, non-chiral starting materials into specific, highly pure enantiomers of the target compound.

A notable and efficient method involves a modular three-step biocatalytic cascade. d-nb.info This system can be tailored to produce either the (R)- or (S)-enantiomer of 3-amino-2-methylpropanoic acid with excellent enantiopurity (>99% ee) and good yields. d-nb.inforesearchgate.net The process starts from mesaconic acid, a simple achiral dicarboxylic acid. researchgate.net

The synthesis of (R)-3-amino-2-methylpropanoic acid is achieved through a two-step enzymatic cascade. nih.gov The first step utilizes 3-methylaspartate ammonia lyase (MAL) for the amination of mesaconate. nih.gov In the second step, the enzyme β-methylaspartate-α-decarboxylase (CrpG) from Nostoc sp. ATCC 53789 catalyzes the stereoselective decarboxylation to yield (R)-3-amino-2-methylpropanoic acid. d-nb.infonih.gov This enzymatic route has demonstrated high conversion rates and yields. For instance, starting from 30 mM of mesaconic acid, the cascade can achieve a conversion of over 99% with an isolated yield of 78% for the (R)-enantiomer, which exhibits an enantiomeric excess of over 99%. nih.gov

Similarly, the (S)-enantiomer can be synthesized by modifying the enzyme in the decarboxylation step. researchgate.net While the initial amination step using 3-methylaspartate ammonia lyase (MAL) can produce a mixture of diastereomers, subsequent enzymatic steps ensure the high enantiopurity of the final product. nih.gov For example, a variant of MAL can be used to exclusively produce the L-threo isomer of 3-methylaspartate from mesaconic acid, which is then decarboxylated by glutamate decarboxylase (GAD) to form (S)-3-amino-2-methylpropanoic acid. researchgate.net

The high enantioselectivity of these biocatalytic systems stems from the specific nature of the enzymes used. Enzymes like CrpG show significant activity only towards a specific isomer of the substrate, ensuring that only the desired enantiomer of the product is formed. d-nb.infonih.gov This specificity obviates the need for complex chiral separation steps that are often required in traditional chemical synthesis.

The following tables summarize the production efficiency and enantioselectivity for the biocatalytic synthesis of the enantiomers of 3-amino-2-methylpropanoic acid using a two-step enzymatic cascade.

Table 1: Biocatalytic Production of (R)-3-Amino-2-methylpropanoic acid

| Enzyme Cascade | Starting Material | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee) (%) |

| 3-methylaspartate ammonia lyase (MAL) & β-methylaspartate-α-decarboxylase (CrpG) | Mesaconic Acid | >99 nih.gov | 78 nih.gov | >99 nih.gov |

Table 2: Key Enzymes in the Biocatalytic Cascade

| Enzyme | Abbreviation | Role in Synthesis |

| 3-methylaspartate ammonia lyase | MAL | Amination of mesaconic acid nih.gov |

| β-methylaspartate-α-decarboxylase | CrpG | Stereoselective decarboxylation to (R)-enantiomer d-nb.infonih.gov |

| Glutamate decarboxylase | GAD | Decarboxylation to (S)-enantiomer d-nb.inforesearchgate.net |

In addition to synthesis, the stereoselectivity of enzymes is also relevant when 3-amino-2-methylpropanoic acid is used as a substrate. For example, pantothenate synthetase from Escherichia coli has been shown to accept both the (R)- and (S)-enantiomers of 3-amino-2-methylpropanoic acid for amide coupling reactions, demonstrating the enzyme's utility in creating more complex chiral molecules. rsc.org

Metabolic Pathways and Biological Roles of 3 Amino 2 Methylpropanoic Acid

Endogenous Production and Catabolism

The production and breakdown of 3-Amino-2-methylpropanoic acid in the body occur through several distinct metabolic pathways. The two primary sources are the catabolism of thymine (B56734) and the amino acid valine, leading to the formation of two different stereoisomers of the compound.

The D-enantiomer of 3-Amino-2-methylpropanoic acid is a product of the reductive degradation of thymine, a pyrimidine (B1678525) base found in DNA. researchgate.netsemanticscholar.orgresearchgate.net This catabolic pathway involves a series of enzymatic reactions. The initial steps are catalyzed by dihydropyrimidine (B8664642) dehydrogenase and dihydropyrimidinase, which convert thymine into dihydrothymine (B131461) and subsequently into N-carbamoyl-β-aminoisobutyric acid. nih.govresearchgate.netoatext.com The final step in this pathway is the hydrolysis of N-carbamoyl-β-aminoisobutyric acid by the enzyme beta-ureidopropionase to yield D-β-aminoisobutyric acid, along with ammonia (B1221849) and carbon dioxide. nih.govoatext.com

Table 1: Enzymes in the Reductive Catabolic Pathway of Thymine

| Enzyme | EC Number | Function |

| Dihydropyrimidine Dehydrogenase | 1.3.1.2 | Reduces thymine to dihydrothymine. |

| Dihydropyrimidinase | 3.5.2.2 | Catalyzes the hydrolytic ring opening of dihydrothymine to N-carbamoyl-β-aminoisobutyric acid. |

| Beta-ureidopropionase | 3.5.1.6 | Hydrolyzes N-carbamoyl-β-aminoisobutyric acid to D-β-aminoisobutyric acid, ammonia, and carbon dioxide. |

The L-enantiomer of 3-Amino-2-methylpropanoic acid originates from the mitochondrial catabolism of the branched-chain amino acid, L-valine. researchgate.netnih.gov The breakdown of valine begins with a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts valine into α-ketoisovalerate. researchgate.netlibretexts.org Subsequent enzymatic steps, including oxidative decarboxylation, lead to the formation of intermediates such as isobutyryl-CoA and methacrylyl-CoA. researchgate.net A key step in this pathway involves the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which catalyzes the conversion of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid. researchgate.netnih.govresearchgate.net This is then converted to methylmalonate semialdehyde, a direct precursor to L-β-aminoisobutyric acid. researchgate.netresearchgate.net

Transamination reactions are crucial for the metabolism of 3-Amino-2-methylpropanoic acid. These reactions involve the transfer of an amino group from the amino acid to a keto acid, a process catalyzed by enzymes known as aminotransferases or transaminases. youtube.com This enzymatic process is fundamental to both the synthesis and degradation of both enantiomers of 3-Amino-2-methylpropanoic acid, converting them into their corresponding keto acid, methylmalonate semialdehyde, and vice versa. wikipedia.orgwikipedia.orgmonarchinitiative.org

Specific aminotransferases are involved in the metabolism of the different enantiomers of 3-Amino-2-methylpropanoic acid.

Alanine Glyoxylate Aminotransferase 2 (AGXT2): This mitochondrial enzyme is primarily responsible for the catabolism of D-β-aminoisobutyric acid. researchgate.netsemanticscholar.orguniprot.org AGXT2 catalyzes the transamination of D-β-aminoisobutyric acid, using pyruvate (B1213749) as the amino group acceptor, to form methylmalonate semialdehyde and L-alanine. wikipedia.orguniprot.orgnih.gov Genetic variations in the AGXT2 gene can lead to reduced enzyme activity, resulting in elevated levels of D-β-aminoisobutyric acid in the plasma and urine, a condition known as hyper-β-aminoisobutyric aciduria. nih.govplos.org

4-Aminobutyrate Transaminase (GABA-T): The production and degradation of L-β-aminoisobutyric acid are catalyzed by the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT), also known as GABA-T. researchgate.netnih.gov This enzyme facilitates the transamination reaction between L-methylmalonate semialdehyde and an amino donor to produce L-β-aminoisobutyric acid, and it also catalyzes the reverse reaction for its degradation. nih.govnih.govwikipedia.org GABA-T is expressed in various tissues, including the brain, kidney, liver, and muscles. researchgate.netnih.gov

Table 2: Aminotransferases in 3-Amino-2-methylpropanoic Acid Metabolism

| Enzyme | Abbreviation | Enantiomer Metabolized | Location |

| Alanine Glyoxylate Aminotransferase 2 | AGXT2 | D-β-aminoisobutyric acid | Mitochondria (primarily liver and kidney) |

| 4-Aminobutyrate Transaminase | GABA-T / ABAT | L-β-aminoisobutyric acid | Mitochondria (brain, kidney, liver, muscles) |

As mentioned in the context of thymine degradation, beta-ureidopropionase is the enzyme that catalyzes the final step in this pathway. nih.govoatext.com Specifically, it acts on N-carbamoyl-β-aminoisobutyric acid (also known as ureidoisobutyric acid) to produce D-β-aminoisobutyric acid. hmdb.ca A deficiency in beta-ureidopropionase leads to the accumulation of N-carbamyl-β-aminoisobutyric acid and N-carbamyl-β-alanine in bodily fluids. nih.gov

Myokine Activity and Signaling

3-Amino-2-methylpropanoic acid is recognized as a myokine, a signaling molecule produced and released by skeletal muscle fibers, particularly in response to exercise. wikipedia.org This myokine activity links muscle contraction to systemic metabolic effects.

The production of 3-Amino-2-methylpropanoic acid by muscle is stimulated by the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism. wikipedia.orgnih.gov Increased physical activity leads to an upregulation of PGC-1α, which in turn enhances the synthesis and secretion of BAIBA into the bloodstream. wikipedia.org

Once in circulation, 3-Amino-2-methylpropanoic acid can act on other tissues, most notably adipose tissue. In white adipose tissue, it activates the expression of thermogenic genes through peroxisome proliferator-activated receptor alpha (PPARα). wikipedia.org This activation leads to a "browning" of white fat cells, inducing them to take on characteristics of brown fat, which is specialized for heat production through the oxidation of fatty acids. This process can contribute to increased energy expenditure and may play a role in the beneficial metabolic effects of exercise. wikipedia.orgglpbio.com

Muscle-Derived Signaling Molecule

3-Amino-2-methylpropanoic acid is classified as a myokine, a substance produced and released by muscle cells in response to muscular contractions. wikipedia.org Physical exercise is a primary stimulus for its production. During exercise, an increase in the protein PGC-1α in muscles triggers the synthesis and secretion of BAIBA into the bloodstream. wikipedia.org This exercise-induced elevation of circulating BAIBA allows it to act as a chemical messenger, transmitting signals from active muscles to other tissues and organs, thereby mediating some of the systemic beneficial effects of exercise. nih.govnih.gov

Endocrine and Paracrine Effects

Once released from the muscle tissue into circulation, BAIBA exerts its influence on distant tissues, characteristic of an endocrine signaling molecule. One of its notable effects is on adipose tissue. BAIBA can induce the "browning" of white adipose tissue (WAT), a process where white fat cells take on characteristics of brown fat cells. wikipedia.orgnih.gov This transformation leads to an increase in the expression of thermogenic genes. wikipedia.org

In addition to its endocrine roles, BAIBA also demonstrates paracrine and autocrine effects, acting on nearby cells or on the muscle cells themselves to improve insulin (B600854) resistance and reduce inflammation. nih.govnih.gov Through these signaling mechanisms, BAIBA is inversely correlated with cardiometabolic risk factors and has been shown to improve glucose tolerance and reduce fat mass in animal studies. glpbio.com

Interaction with Molecular Targets

The biological effects of 3-amino-2-methylpropanoic acid are initiated by its interaction with specific molecular targets, including enzymes and cell surface receptors, which in turn modulates various signaling pathways.

Enzyme and Receptor Interactions

Research has identified key receptors through which BAIBA mediates its effects. In white adipose tissue, it interacts with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression. wikipedia.orgfrontiersin.org Activation of PPARα is central to the browning of white fat. frontiersin.org

Furthermore, BAIBA is a ligand for the Mas-related G-protein coupled receptor member D (MRGPRD). nih.gov This receptor is expressed in various tissues and its activation by BAIBA is linked to several of the compound's protective effects, including the survival of bone cells (osteocytes). nih.govresearchgate.net

Modulation of Signaling Pathways (e.g., agonist or antagonist activity)

As a ligand, 3-amino-2-methylpropanoic acid acts as an agonist, activating its target receptors. Its binding to PPARα and MRGPRD initiates downstream signaling cascades. wikipedia.orgresearchgate.net For instance, the activation of MRGPRD by BAIBA can trigger distinct intracellular pathways. researchgate.net

Recent studies have also shown that BAIBA can modulate the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net AMPK is a master regulator of cellular energy homeostasis. By increasing the phosphorylation and activation of AMPK, BAIBA can influence downstream processes related to fatty acid oxidation and mitochondrial function. nih.gov The L-enantiomer of BAIBA, in particular, has been shown to suppress the NF-κB signaling pathway by activating AMPK, thereby exerting anti-inflammatory effects. researchgate.net

Activation of MRGPRD (e.g., by both R- and S-enantiomers)

3-Amino-2-methylpropanoic acid exists as two stereoisomers, or enantiomers: (R)-3-amino-2-methylpropanoic acid (also known as D-BAIBA) and (S)-3-amino-2-methylpropanoic acid (L-BAIBA). Both of these enantiomers are biologically active and can signal through the Mas-related G-protein-coupled receptor type D (MRGPRD). researchgate.net

Interestingly, while both enantiomers bind to the same receptor, they activate distinct downstream signaling pathways. researchgate.net

L-BAIBA (S-enantiomer) activates Gαs/cAMP/PKA and Gαq/PKC pathways. researchgate.net

D-BAIBA (R-enantiomer) signals through a Gαi/NF-κB pathway. researchgate.net

This differential activation allows the two forms of BAIBA, which are derived from different metabolic precursors (L-BAIBA from valine and D-BAIBA from thymine), to regulate cellular processes in unique ways despite sharing a common receptor. researchgate.netresearchgate.net

Role in Specific Biological Processes

The interactions of 3-amino-2-methylpropanoic acid with its molecular targets translate into significant roles in several key biological processes that are crucial for metabolic health.

Fatty Acid Oxidation : BAIBA stimulates hepatic β-oxidation, the process by which fatty acids are broken down in the liver to produce energy. nih.govnih.gov This contributes to improved lipid profiles and is linked to its protective cardiometabolic effects. glpbio.commedchemexpress.com

Glucose Homeostasis : Studies have demonstrated that BAIBA can significantly improve glucose tolerance. glpbio.com Its ability to enhance insulin sensitivity in muscle and other tissues is a key aspect of its role in metabolic regulation. nih.govnih.gov

Bone Protection : Through its interaction with MRGPRD on osteocytes, L-BAIBA has been identified as a bone-protective factor, preventing cell death induced by reactive oxygen species. nih.gov

The multifaceted roles of 3-amino-2-methylpropanoic acid are summarized in the table below, highlighting its effects on various tissues and the associated molecular mechanisms.

| Biological Process | Affected Tissue/Organ | Key Molecular Target/Pathway | Observed Effect |

|---|---|---|---|

| Thermogenesis | White Adipose Tissue | PPARα | Induces 'browning' of fat, increases UCP-1 expression. frontiersin.orgresearchgate.net |

| Fatty Acid Oxidation | Liver | β-oxidation pathways | Stimulates the breakdown of fatty acids. nih.govnih.gov |

| Glucose Metabolism | Muscle, Adipose Tissue | AMPK Pathway | Improves glucose tolerance and insulin sensitivity. nih.govglpbio.com |

| Anti-inflammatory Response | Nucleus Pulposus Cells | AMPK/NF-κB Pathway | Suppresses inflammatory signaling. researchgate.net |

| Osteocyte Survival | Bone | MRGPRD | Protects bone cells from oxidative stress-induced death. nih.gov |

Lipid Metabolism Modulation

3-Amino-2-methylpropanoic acid is a key regulator of lipid homeostasis. frontiersin.org Research has demonstrated that BAIBA can favorably affect lipid metabolism and is inversely correlated with cardiometabolic risk factors. medchemexpress.com Its primary mechanisms of action in lipid modulation involve stimulating the breakdown of fatty acids for energy and converting white fat cells into more metabolically active brown-like fat cells. By promoting the oxidation of free fatty acids (FFA), BAIBA helps to manage conditions of FFA overload, which can occur during physical activity or in metabolic disorders like diabetes. This modulation of lipid pathways underscores BAIBA's potential role in protecting against metabolic diseases. frontiersin.org

Oxidative Stress Modulation

Recent studies have identified 3-Amino-2-methylpropanoic acid as a significant modulator of oxidative stress. frontiersin.org It has been shown to reduce inflammation and inhibit oxidative stress, which are critical factors in the progression of various degenerative conditions. researchgate.net Specifically, the L-enantiomer of BAIBA has demonstrated a protective effect on osteocytes, the most abundant cells in bone, by shielding them from cell death induced by oxidative stress. nih.gov Further research indicates that BAIBA can significantly reduce oxidative stress in vascular endothelial cells by regulating pathways related to mitochondrial function. frontiersin.org This antioxidant capability is a key aspect of its protective effects on different cell types, including cardiomyocytes. frontiersin.org

Table 1: Effects of L-BAIBA on Osteocyte Viability Under Oxidative Stress

| Treatment Group | Condition | Outcome | Citation |

| MLO-Y4 Osteocyte Cell Line | Oxidative Stress (H₂O₂) | Significant cell death | nih.gov |

| MLO-Y4 Osteocyte Cell Line | Oxidative Stress + L-BAIBA | Highly significant protective effect against cell death | nih.gov |

| MLO-Y4 Osteocyte Cell Line | Oxidative Stress + D-BAIBA | No significant protective effect | nih.gov |

Hepatic β-oxidation Induction

A central mechanism through which 3-Amino-2-methylpropanoic acid modulates lipid metabolism is by inducing hepatic β-oxidation, the process of breaking down fatty acids in the liver. medchemexpress.com BAIBA has been shown to increase fatty acid β-oxidation in hepatocytes both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov This induction is achieved through a mechanism mediated by the Peroxisome proliferator-activated receptor alpha (PPARα). nih.gov Studies show that BAIBA treatment leads to a significant, dose-dependent increase in the maximal oxygen consumption rate of hepatocytes, indicating a shift towards a more oxidative phenotype capable of efficiently metabolizing fats. nih.gov

Glucose Tolerance Improvement

3-Amino-2-methylpropanoic acid plays a beneficial role in glucose metabolism by improving glucose homeostasis. nih.gov Studies in animal models have demonstrated that treatment with BAIBA significantly improves glucose tolerance. nih.gov This suggests that BAIBA helps the body manage blood sugar levels more effectively, which is a critical factor in preventing and managing conditions like type 2 diabetes. The improvements in glucose tolerance appear to be linked to its broader effects on energy metabolism rather than solely through insulin-dependent pathways. frontiersin.org

Effects on Body Composition

Consistent with its roles in enhancing fat oxidation and energy expenditure, 3-Amino-2-methylpropanoic acid has a direct impact on body composition. In animal studies, treatment with BAIBA has been shown to significantly decrease body fat mass. nih.gov This reduction in adiposity is accompanied by an increase in whole-body energy expenditure without significant changes in physical activity or food intake. The ability of BAIBA to shift the body's metabolic profile towards fat utilization rather than storage contributes to a leaner body composition.

Table 2: Research Findings on BAIBA's Metabolic Effects

| Biological Process | Effect of BAIBA | Mediating Factor | Tissue/Organ | Citation |

| Hepatic β-oxidation | Increased | PPARα | Liver | medchemexpress.comnih.gov |

| WAT Browning | Induced | PPARα | White Adipose Tissue | nih.gov |

| Glucose Metabolism | Improved Tolerance | - | Whole Body | nih.gov |

| Body Composition | Reduced Body Fat | - | Whole Body | nih.gov |

| Oxidative Stress | Reduced | - | Osteocytes, Endothelial Cells | frontiersin.orgnih.gov |

| FGF23 Regulation | Increased Expression | MRGPRD Receptor | Osteocytes | iu.edunih.gov |

Regulation of Fibroblast Growth Factor 23 (Fgf23)

Recent research has uncovered a novel function for 3-Amino-2-methylpropanoic acid in regulating mineral metabolism through its interaction with Fibroblast Growth Factor 23 (FGF23), a hormone primarily produced by osteocytes that governs phosphate (B84403) homeostasis. iu.edunih.gov Both enantiomers of BAIBA (L-BAIBA and D-BAIBA) have been found to increase the expression of Fgf23 in osteocytes, thereby influencing the excretion of phosphate from the kidneys. iu.edunih.gov

The two forms of BAIBA regulate Fgf23 through distinct signaling pathways, although they act on the same receptor, the Mas-related G-protein-coupled receptor type D (MRGPRD). iu.edunih.gov

L-BAIBA directly increases Fgf23 expression through the Gαs/cAMP/PKA/CBP/β-catenin and Gαq/PKC/CREB signaling pathways. iu.edunih.gov

D-BAIBA elevates Fgf23 levels indirectly and with a delay, by increasing the expression of sclerostin via the Gαi/NF-κB pathway. iu.edunih.gov

This regulatory action demonstrates that the exercise-induced release of BAIBA works in concert with FGF23 to maintain the body's phosphate balance. iu.edunih.gov

Potential Role in Protein Synthesis

3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is classified as a non-proteinogenic amino acid. wikipedia.orgmdpi.com This means that, unlike proteinogenic amino acids, it is not used as a building block for the synthesis of proteins in the body. mdpi.comuth.edu Its roles are instead related to metabolic regulation and cell signaling. The function of γ-Aminobutyric acid (GABA), another amino acid, is also as a signaling molecule rather than in proteogenesis. mdpi.com Natural amino acids, in contrast, are taken up by cells and incorporated into proteins. nih.gov

Metabolic Relevance in Disease States (e.g., cardiometabolic risk factors)

3-Amino-2-methylpropanoic acid (BAIBA) has emerged as a significant molecule in metabolic health, acting as a myokine secreted by muscle tissue during exercise. nih.govnih.govwikipedia.org Research has demonstrated that plasma BAIBA concentrations are inversely associated with cardiometabolic risk factors in humans. nih.govnih.govmedchemexpress.comglpbio.com

Studies have identified several key effects of BAIBA on metabolism:

Induction of White Fat Browning: BAIBA stimulates the expression of brown adipocyte-specific genes in white adipose tissue. nih.govnih.gov This process, known as "browning," converts energy-storing white fat into a phenotype that is more similar to energy-burning brown fat, which can increase energy expenditure. wikipedia.orgmdpi.com

Enhanced Fatty Acid Oxidation: The compound promotes hepatic β-oxidation, the process by which fatty acids are broken down in the liver to produce energy. nih.govnih.govnih.gov

Improved Glucose Homeostasis: In animal models, BAIBA has been shown to improve glucose tolerance and insulin sensitivity. nih.govglpbio.com

Protection Against Obesity: It has been shown to protect against diet-induced obesity in animal studies. mdpi.com

A metabolomic study identified BAIBA as a secreted myokine that, through a PPARα-mediated mechanism, increases the expression of brown fat-specific genes in white adipocytes and enhances β-oxidation in hepatocytes. nih.gov In humans, its plasma levels increase with physical activity and are inversely correlated with metabolic risk factors, suggesting BAIBA may contribute to the protective effects of exercise against metabolic diseases. nih.gov Another study involving healthy young adults found that serum BAIBA levels were inversely related to diastolic blood pressure in males, though not significantly associated with other nutritional or metabolic markers in the cohort. omicsonline.org

Summary of Research Findings on BAIBA and Cardiometabolic Health

| Finding | Effect | Source |

|---|---|---|

| Myokine Secretion | Released by muscle during exercise. | nih.govnih.govwikipedia.org |

| Fat Browning | Induces a "brite" or beige phenotype in white adipose tissue, increasing thermogenic gene expression. | nih.govnih.govmdpi.com |

| Hepatic Metabolism | Stimulates fatty acid β-oxidation in liver cells. | nih.govnih.gov |

| Glucose Control | Improves glucose homeostasis and insulin sensitivity in mice. | nih.govglpbio.com |

| Human Correlation | Plasma levels are inversely associated with metabolic risk factors. | nih.govnih.gov |

| Blood Pressure | Inversely related to diastolic blood pressure in young males. | omicsonline.org |

Role as a Neurotransmitter

While not a classical neurotransmitter in the same category as glutamate (B1630785) or GABA, 3-Amino-2-methylpropanoic acid (BAIBA) is recognized as a transmission modulator in the central nervous system (CNS). uth.edunih.govclevelandclinic.org It is a structural isomer of GABA, the primary inhibitory neurotransmitter in the mammalian brain. nih.govclevelandclinic.orgwikipedia.org

Research suggests BAIBA functions as a gliotransmitter and neuromodulator. nih.gov It is thought to play a role in the nervous system, and its reduced production in certain metabolic disorders may impair neurological function. medlineplus.govmedlineplus.govstorymd.com One proposed mechanism is that BAIBA increases the production of leptin, a protein that can help protect brain cells from damage. storymd.com Furthermore, studies have shown that L-BAIBA can activate GABA-B receptors and group-III metabotropic glutamate (III-mGlu) receptors, which are often located in presynaptic regions and can modulate neurotransmitter release. nih.gov It has also been reported to bind to glycine (B1666218) receptors. nih.gov The accumulation of precursor molecules and a deficiency in BAIBA are associated with the neurological symptoms seen in beta-ureidopropionase deficiency. medlineplus.govmedlineplus.gov

Involvement in Beta-ureidopropionase Deficiency and Neurological Abnormalities

Beta-ureidopropionase deficiency is a rare, autosomal recessive inborn error of pyrimidine metabolism. orpha.netoak.go.kr The disorder is caused by mutations in the UPB1 gene, which codes for the enzyme beta-ureidopropionase. medlineplus.govmedlineplus.govmetabolicsupportuk.orgnih.gov This enzyme catalyzes the final step in the breakdown pathway of pyrimidines. medlineplus.govstorymd.commetabolicsupportuk.org Specifically, it converts N-carbamyl-β-aminoisobutyric acid to β-aminoisobutyric acid (BAIBA) and N-carbamyl-β-alanine to β-alanine. medlineplus.govmedlineplus.govstorymd.com

A deficiency in this enzyme leads to the accumulation of N-carbamyl-β-aminoisobutyric acid and N-carbamyl-β-alanine in the urine, plasma, and cerebrospinal fluid. medlineplus.govnih.govoup.com Concurrently, the production of BAIBA and β-alanine is reduced. medlineplus.govmedlineplus.govstorymd.com

The clinical presentation of this deficiency is highly variable, ranging from asymptomatic individuals to those with severe neurological impairment. medlineplus.govorpha.netoak.go.krmetabolicsupportuk.org The precise mechanism underlying the neurological symptoms is not fully understood, but it is hypothesized that the reduced levels of BAIBA and β-alanine may impair their functions in the nervous system. medlineplus.govmedlineplus.govstorymd.com An altered homeostasis of BAIBA may contribute to the clinical abnormalities observed in patients. nih.gov

Clinical Manifestations of Beta-ureidopropionase Deficiency

| Symptom/Sign | Description | Source |

|---|---|---|

| Hypotonia | Low muscle tone. | medlineplus.govmedlineplus.govmetabolicsupportuk.org |

| Seizures | Epileptic activity. | medlineplus.govmedlineplus.govmetabolicsupportuk.org |

| Developmental Delay | Significant delays in reaching developmental milestones. | medlineplus.govmedlineplus.govmetabolicsupportuk.org |

| Intellectual Disability | Impairments in intellectual functioning. | medlineplus.govmedlineplus.govmetabolicsupportuk.org |

| Autistic Behaviors | Challenges with social interaction and communication. | medlineplus.govmedlineplus.govmetabolicsupportuk.org |

| Microcephaly | Abnormally small head size. | medlineplus.govmedlineplus.govmetabolicsupportuk.org |

| Vision Impairment | Deterioration of the optic nerve can lead to vision loss. | medlineplus.govmedlineplus.govmetabolicsupportuk.org |

| Asymptomatic | Some individuals may have no neurological problems and are diagnosed only by laboratory testing. | medlineplus.govmedlineplus.govmetabolicsupportuk.org |

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is an indispensable tool for the separation and analysis of 3-Amino-2-methylpropanoic acid, particularly for resolving its enantiomers and diastereomers, which often exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of chiral compounds like 3-Amino-2-methylpropanoic acid. The separation of its enantiomers can be achieved directly using chiral stationary phases (CSPs) or indirectly by derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. nih.gov

Direct enantioseparation is often preferred as it avoids the extra step of derivatization. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com The separation mechanism on these phases is complex, involving multiple interactions between the analyte and the chiral selector. Mobile phase composition, including the type and concentration of the organic modifier and additives like acids, plays a crucial role in achieving optimal retention and enantioselectivity. sigmaaldrich.com For instance, a "U-shaped" retention profile is often observed when plotting retention time against the concentration of an organic modifier like methanol, indicating a complex interplay of analyte solubility and conformational changes in the CSP. sigmaaldrich.com

Indirect methods involve reacting the amino group of 3-Amino-2-methylpropanoic acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard reversed-phase HPLC column. nih.gov

Table 1: HPLC Conditions for Enantiomeric Separation of 3-Amino-2-methylpropanoic acid

| Parameter | Condition | Reference |

|---|---|---|

| Column | Astec® CHIROBIOTIC® T | sigmaaldrich.com |

| Mobile Phase | Water:Methanol:Formic Acid | sigmaaldrich.com |

| Detection | Mass Spectrometry (MS) | sigmaaldrich.com |

| Principle | Direct separation on a chiral stationary phase | sigmaaldrich.com |

Capillary Gas Chromatography (GC) is another high-resolution technique used for the analysis of amino acids. However, due to the low volatility of 3-Amino-2-methylpropanoic acid, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.com This process involves converting the polar carboxyl and amino groups into less polar, more volatile derivatives. sigmaaldrich.commdpi.com

Common derivatization procedures include silylation or acylation followed by esterification. researchgate.net For example, a two-step derivatization can be employed where the amino acid is first esterified (e.g., with methanolic HCl) and then acylated (e.g., with pentafluoropropionic anhydride). researchgate.net The resulting volatile derivative can then be separated on a chiral capillary column to resolve the enantiomers. The choice of derivatizing agent and reaction conditions is critical to prevent racemization, which would lead to inaccurate quantification of the enantiomers. nih.gov GC coupled with mass spectrometry (GC-MS) is a powerful combination for both qualitative and quantitative analysis of the derivatized amino acid. mdpi.comnih.gov

Chiral Stationary Phases (CSPs) are the cornerstone of direct enantiomeric separations by HPLC. For amino acids like 3-Amino-2-methylpropanoic acid, macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com Teicoplanin-based columns, such as CHIROBIOTIC T, are widely used for this purpose. sigmaaldrich.comresearchgate.net

Teicoplanin is a macrocyclic antibiotic that possesses multiple chiral centers and various functional groups, creating a complex chiral environment. The enantioselective recognition mechanism is based on a combination of interactions, including:

Ionic interactions: The acidic and basic groups on teicoplanin can interact with the amino and carboxyl groups of the amino acid.

Hydrogen bonding: Amide and hydroxyl groups on the CSP can form hydrogen bonds with the analyte.

Hydrophobic interactions: The aglycone basket of the teicoplanin molecule provides a hydrophobic cavity.

The performance of these columns is highly dependent on the mobile phase conditions, such as pH, ionic strength, and the nature and concentration of the organic modifier. sigmaaldrich.com By carefully optimizing these parameters, baseline separation of the enantiomers of 3-Amino-2-methylpropanoic acid can be achieved.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of 3-Amino-2-methylpropanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For 3-Amino-2-methylpropanoic acid, both ¹H NMR and ¹³C NMR provide valuable information.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-Amino-2-methylpropanoic acid would show distinct signals for the protons in different chemical environments. The chemical shifts, integration values (proton ratios), and splitting patterns (multiplicity) of these signals provide a fingerprint of the molecule's structure. For instance, one would expect to see signals corresponding to the methyl group protons, the methine proton, and the methylene (B1212753) protons adjacent to the amino group. The proton of the carboxylic acid group would also be present, though its chemical shift can be variable and it may appear as a broad singlet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Amino-2-methylpropanoic acid would give a distinct signal. The spectrum would show resonances for the carboxylic acid carbon, the methine carbon, the methyl carbon, and the methylene carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of 3-Amino-2-methylpropanoic acid and can also provide information about its structure through fragmentation analysis. The molecular formula of 3-Amino-2-methylpropanoic acid is C₄H₉NO₂, corresponding to a monoisotopic mass of approximately 103.06 Da. foodb.canih.gov

When coupled with a separation technique like GC or HPLC, MS allows for the selective detection and quantification of the compound, even in complex mixtures. In tandem mass spectrometry (MS/MS), a specific ion (e.g., the molecular ion of 3-Amino-2-methylpropanoic acid) is selected and fragmented, and the resulting fragment ions are analyzed. This provides structural information and enhances the selectivity and sensitivity of the analysis. Deuterium-labeled 3-Amino-2-methylpropanoic acid is sometimes used as an internal standard in quantitative MS-based methods to improve accuracy and precision. medchemexpress.com

Other Analytical Techniques (e.g., Optical Rotation Analysis)

As a chiral molecule, 3-Amino-2-methylpropanoic acid exists as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-2-methylpropanoic acid and (S)-3-Amino-2-methylpropanoic acid nih.gov. Optical rotation analysis is a critical technique used to distinguish between these enantiomers. This method measures the rotation of the plane of polarized light as it passes through a solution containing a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. While specific optical rotation values are not always reported in general databases, this technique remains a fundamental tool for confirming the enantiomeric purity of a sample in a research or synthesis setting foodb.ca.

Isotope Labeling for Research (e.g., Deuterium, ¹⁸F)

Isotope labeling is a powerful tool for tracing the metabolic fate of molecules and for developing diagnostic agents. Both stable and radioactive isotopes are utilized in the study of 3-Amino-2-methylpropanoic acid and its analogs.

Deuterium (²H): Deuterium, a stable heavy isotope of hydrogen, is incorporated into drug molecules primarily as a tracer for quantification during drug development medchemexpress.com. 3-Amino-2-methylpropanoic acid-d3 is a deuterium-labeled version of the compound used for research purposes medchemexpress.com. This labeling allows scientists to track the molecule's absorption, distribution, metabolism, and excretion (ADME) profiles without altering its fundamental chemical properties. The use of deuterated analogs, such as deuterated 2-amino-2-methylpropionic acid, has also been explored for magnetic resonance diagnostics, highlighting the utility of stable isotopes in advanced imaging techniques google.com.

Interactive Table: Applications of Deuterium Labeling in Research

| Labeled Compound | Isotope | Application Area | Research Focus |

|---|---|---|---|

| 3-Amino-2-methylpropanoic acid-d3 | Deuterium (²H) | Drug Development | Tracers for quantitation and metabolic profiling medchemexpress.com |

Fluorine-18 (¹⁸F): The radioisotope ¹⁸F is extensively used in the development of radiotracers for Positron Emission Tomography (PET), a noninvasive imaging technology crucial for oncology mdpi.com. While not 3-Amino-2-methylpropanoic acid itself, a close structural analog, 2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP), has been synthesized and evaluated as a PET imaging agent for brain tumors nih.govnih.gov.

The radiosynthesis of [18F]FAMP is achieved through no-carrier-added nucleophilic substitution, resulting in high yields (>78%) and excellent radiochemical purity (>99%) nih.gov. Studies have shown that tumor cells exhibit a significantly higher uptake of these radiolabeled amino acids compared to normal brain tissue nih.gov. In rats with gliosarcoma, [18F]FAMP demonstrated a tumor-to-normal-brain radioactivity ratio of 36:1 at 60 minutes post-injection nih.gov. The uptake of the (R)-enantiomer into rat gliosarcoma cells was found to be significantly higher than the (S)-enantiomer nih.gov. This uptake could be blocked by inhibitors of the A-type and L-type amino acid transport systems, indicating the mechanism by which it accumulates in cancer cells nih.gov. These findings underscore the potential of using ¹⁸F-labeled analogs for the detection of neoplasms nih.gov.

Interactive Table: Research Findings on ¹⁸F-Labeled Analog ([18F]FAMP)

| Parameter | Finding | Source |

|---|---|---|

| Radiosynthesis Yield | >78% (decay-corrected) | nih.gov |

| Radiochemical Purity | >99% | nih.gov |

| Transport System | A-type amino acid transport system | nih.govnih.gov |

| Tumor-to-Brain Ratio | 36:1 (at 60 min post-injection) | nih.gov |

| (R)-[18F]FAMP Tumor Uptake | 2.42–2.82% ID/g (at 30–120 min) | nih.gov |

| (S)-[18F]FAMP Tumor Uptake | 1.38–2.13% ID/g | nih.gov |

Computational Modeling for Bioactivity Prediction (e.g., Enzyme Inhibition)

Computational modeling is an indispensable tool in modern drug discovery for predicting the interaction between a small molecule and a biological target, such as an enzyme mdpi.com. Techniques like structure-based drug design (SBDD) and molecular docking are used to simulate the binding of a ligand, like 3-Amino-2-methylpropanoic acid, into the active site of a target enzyme mdpi.comnih.gov.

These computational approaches allow researchers to:

Predict Binding Affinity: Estimate how strongly the compound will bind to the enzyme.

Elucidate Binding Modes: Visualize the precise orientation of the compound within the enzyme's active site.

Identify Key Interactions: Determine the specific amino acid residues involved in the binding.

Screen Virtual Libraries: Test large numbers of molecules computationally to identify potential inhibitors before undertaking expensive and time-consuming laboratory synthesis and testing.

By building molecular models, scientists can simulate ligand binding and gain a detailed, atomic-level understanding of the potential mechanism of action, thereby guiding the design of more potent and selective enzyme inhibitors nih.gov.

Electron-Hole Analysis and Charge Transfer Studies

Charge transfer (CT) studies are important for understanding the electronic properties of molecules and their potential applications in materials science and biology doi.org. Theoretical and experimental methods are used to investigate how electron density is redistributed within a molecule upon electronic excitation.

A theoretical study using the Density Functional Theory (DFT) approach was conducted on a structurally similar compound, (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid researchgate.net. This type of analysis provides insight into intramolecular charge transfer. The study performed an electron-hole analysis of the first three excited states, calculating the charge transfer length (the distance over which the charge moves) and the degree of electron-hole overlap researchgate.net.

Key findings from this computational analysis include:

The maximum charge transfer length (2.727 Å) occurred during the first excited state researchgate.net.

The minimum charge transfer length (1.626 Å) was calculated for the third excited state researchgate.net.

The overlap between the electron and the "hole" it left behind was almost negligible for the first excited state, indicating a significant charge transfer character, while it was maximal for the second excited state researchgate.net.

These computational studies help characterize the electronic behavior of the molecule, which is fundamental to understanding its reactivity and photophysical properties. Experimentally, charge transfer complexes of amino acids can be studied using spectrophotometry to determine parameters like formation constants and molar extinction coefficients orientjchem.org.

Interactive Table: Electron-Hole Analysis of a Structurally Similar Compound

| Parameter | First Excited State | Second Excited State | Third Excited State |

|---|---|---|---|

| Charge Transfer Length (Å) | 2.727 | Not Specified | 1.626 |

| Electron-Hole Overlap | Almost Negligible | Maximum | Not Specified |

Data derived from a computational study on (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid researchgate.net.

Applications in Advanced Chemical and Biomedical Research

Chiral Building Block in Organic Synthesis

The chiral nature of 3-amino-2-methylpropanoic acid is pivotal to its application in organic synthesis. The presence of a stereocenter allows for the construction of specific stereoisomers, a critical factor in the synthesis of biologically active molecules where the three-dimensional arrangement of atoms dictates function and efficacy.

3-Amino-2-methylpropanoic acid is employed as a fundamental building block in the assembly of intricate organic structures. A significant example is its use in the synthesis of analogues of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides known for their constrained macrocyclic structures and potent biological activities.

In one notable study, the (S)-enantiomer, (S)-3-amino-2-methylpropanoic acid, was incorporated as the first amino acid in the sequence for synthesizing an analogue of the CylLS″ A ring, a component of the lanthipeptide cytolysin (B1578295) S. echemi.com This synthesis involved a complex strategy of solid-phase peptide synthesis followed by a late-stage intramolecular cyclization to form the characteristic thioether linkage. echemi.com The incorporation of this specific β-amino acid resulted in the formation of a 15-membered macrocycle, demonstrating its utility in creating structurally complex and constrained peptide analogues. echemi.com

The production of enantiomerically pure compounds is essential in pharmacology, as different enantiomers of a drug can have vastly different biological activities and metabolic fates. 3-Amino-2-methylpropanoic acid is a key intermediate for achieving this enantiomeric purity. buyersguidechem.com Its chiral structure is leveraged to produce single-enantiomer drugs, which can lead to enhanced efficacy and reduced side effects. buyersguidechem.com

For instance, the stereochemistry of (S)-3-amino-2-methylpropanoic acid is critical when it is used as an intermediate in the creation of certain beta-lactam antibiotics. buyersguidechem.com Furthermore, biocatalytic methods have been developed for the specific production of enantiopure forms of the acid. One such method uses the bacterium Pseudomonas aeruginosa as a biocatalyst for the stereospecific conversion of dihydrothymine (B131461) into N-carbamoyl-R(-)-3-aminoisobutyrate, which is then converted to enantiopure R(-)-3-aminoisobutyric acid. This highlights a viable route for producing the enantiomerically pure compound for further use in synthesizing other biologically active molecules.

Pharmaceutical and Agrochemical Intermediate

3-Amino-2-methylpropanoic acid serves as an important intermediate in the pharmaceutical industry. buyersguidechem.com It is a component used in peptide synthesis to develop therapeutic peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. buyersguidechem.com

In the context of agrochemicals, while its role as a direct synthetic intermediate is not extensively documented, its natural occurrence and function in plants are noteworthy. Research has identified 3-amino-2-methylpropanoic acid as a metabolite that accumulates in drought-tolerant genotypes of plants like Siberian wildrye (Elymus sibiricus L.). This suggests a role in the plant's natural defense and stress-response mechanisms. Additionally, the compound has been identified as a constituent part of complex natural products, such as cyclamenol A, which belong to classes of molecules (polyketides) that have applications as natural pesticides and growth regulators.

Drug Development and Therapeutic Applications

The structural features of 3-amino-2-methylpropanoic acid make it a valuable candidate for incorporation into novel drug designs and therapeutic agents.

As previously noted, 3-amino-2-methylpropanoic acid is a key building block for lanthipeptide analogues. echemi.com Researchers have successfully synthesized fluorescent analogues of cytolysin by incorporating this amino acid. echemi.com These fluorescent versions are valuable tools for investigating the cellular localization and mechanism of action of the parent cytolysin, which is a virulence factor in certain bacterial infections. echemi.com The ability to create such complex, modified cyclic peptides opens avenues for developing new antimicrobial agents and research probes. echemi.com The incorporation of the β-amino acid influences the conformational preferences of the resulting peptide, which in turn affects its biological activity. echemi.com

While direct studies confirming the anti-epileptic activity of 3-amino-2-methylpropanoic acid are not prominent, its potential in this area can be hypothesized based on its chemical structure and the known mechanisms of anticonvulsant drugs. Many anti-epileptic medications function by interacting with central nervous system (CNS) receptors, specifically by either enhancing inhibitory neurotransmission or diminishing excitatory transmission.

The primary inhibitory neurotransmitter in the brain is gamma-aminobutyric acid (GABA), while the primary excitatory neurotransmitter is glutamate (B1630785). As a beta-amino acid, 3-amino-2-methylpropanoic acid is a structural analogue of GABA. This structural similarity suggests a potential to interact with GABA receptors or associated metabolic pathways. A common strategy in anticonvulsant drug design is to use GABA analogues or compounds that enhance GABA-mediated inhibition.

Furthermore, other amino acids and their derivatives are known to act as antagonists at excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of the glutamate receptor. Modulating these receptors can influence the electrical activity of the CNS. Therefore, it is plausible that 3-amino-2-methylpropanoic acid or its derivatives could be investigated for their potential to interact with these key CNS receptors, representing a possible, though currently unexplored, avenue for the development of novel anti-epileptic therapies.

Data Tables

Table 1: Physicochemical Properties of 3-Amino-2-methylpropanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| CAS Number (Racemic) | 144-90-1 |

| CAS Number (R-enantiomer) | 2140-95-6 |

| CAS Number (S-enantiomer) | 4249-19-8 |

| Polar Surface Area | 63.32 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 2 |

Design of Enantiomerically Pure Pharmaceuticals

The chiral nature of 3-amino-2-methylpropanoic acid makes it a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals. mdpi.com The stereochemistry of a drug is often critical to its efficacy and safety, as different enantiomers can have distinct biological activities. (S)-3-Amino-2-methylpropanoic acid is utilized as a key building block for producing compounds with specific stereochemistry, which is essential for developing targeted medications. mdpi.com This is particularly important in the creation of drugs like beta-lactam antibiotics, where the precise three-dimensional structure is fundamental to the drug's mechanism of action and helps in reducing potential side effects. mdpi.com Its role extends to peptide synthesis, contributing to the development of therapeutic peptides and peptidomimetics. mdpi.com The demand for such chiral intermediates is consistently driven by the pharmaceutical industry's imperative to enhance drug efficacy and specificity. nih.gov

Development of Drugs Targeting Neurological Disorders

Derivatives of β-amino acids are actively being investigated for their potential in treating a range of neurological disorders. Disruptions in neurotransmitter pathways are implicated in conditions like Alzheimer's disease, Parkinson's disease, depression, and anxiety. evolvefurther.com Researchers use specific amino acid derivatives to modulate the action of natural neurotransmitters or to study the enzymes involved in their metabolic pathways. evolvefurther.com

Recent studies have identified L-β-aminoisobutyric acid (L-BAIBA) as a novel transmission modulator in the central nervous system that may play a role in the mechanisms of action of certain antipsychotic drugs like clozapine (B1669256). mdpi.com It has been found that clozapine can increase the synthesis of L-BAIBA in the hypothalamus, which in turn activates adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling. mdpi.com This pathway is a target for understanding both the therapeutic effects and the metabolic side effects associated with such medications. mdpi.com Furthermore, related amino acid derivatives have been developed as agonists for the N-Methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity and is implicated in numerous brain disorders. mdpi.com While the neurotoxic amino acid 2-amino-3-(methylamino)-propanoic acid (BMAA) has been studied for its potential role in neurodegenerative disease, its low permeability across the blood-brain barrier suggests that very large doses would be required to reach toxic levels in the brain. nih.gov

Application in Antihypertensive Molecules

β-aminoisobutyric acid (BAIBA) has emerged as a molecule of interest in cardiovascular health, specifically for its potential antihypertensive effects. Research has shown that BAIBA can ameliorate vascular remodeling associated with hypertension. nih.gov This process involves the excessive proliferation and migration of vascular smooth muscle cells (VSMCs), which contributes to the stiffening and narrowing of blood vessels.

A 2023 study demonstrated that BAIBA pretreatment significantly alleviated the proliferation and migration of VSMCs derived from spontaneously hypertensive rats. nih.gov The underlying mechanism involves the activation of the AMPK/sirtuin 1 (SIRT1) pathway. nih.gov By activating this pathway, BAIBA helps to inhibit oxidative stress and inflammatory responses in the blood vessel walls. nih.gov These findings suggest that BAIBA could serve as a novel therapeutic agent for preventing vascular remodeling in the context of hypertension. nih.gov

| Effect of BAIBA on Vascular Cells in Hypertension Models | Key Findings | Mechanism of Action |

| VSMC Proliferation & Migration | Significantly inhibited in cells from spontaneously hypertensive rats. nih.gov | Activation of AMPK/SIRT1 axis. nih.gov |

| Inflammatory Response | Diminished release of inflammatory cytokines. nih.gov | Inhibition of p65 NF-κB and STAT3 phosphorylation. nih.gov |

| Oxidative Stress | Inhibited oxidative stress in VSMCs. nih.gov | Triggered Nrf2 dissociation from Keap1. nih.gov |

| Vascular Remodeling & Fibrosis | Ameliorated in spontaneously hypertensive rats. nih.gov | Dependent on AMPKα1 and SIRT1. nih.gov |

Development of Antimicrobials (e.g., against Plasmodium falciparum and Staphylococcus aureus)

The scaffold of β-amino acids and their derivatives is being explored for the development of new antimicrobial agents to combat multidrug-resistant pathogens. While research on 3-amino-2-methylpropanoic acid itself is limited, studies on structurally related compounds show significant promise.